molecular formula C8H17NS B1595167 2-(Cyclohexylthio)ethanamine CAS No. 67215-19-4

2-(Cyclohexylthio)ethanamine

Cat. No. B1595167
CAS RN: 67215-19-4
M. Wt: 159.29 g/mol
InChI Key: MDNQNAWXAWNTFN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Cyclohexylthio)ethanamine consists of a cyclohexyl group attached to a sulfur atom, which is in turn attached to a two-carbon chain ending in an amine group .


Chemical Reactions Analysis

Amines, such as 2-(Cyclohexylthio)ethanamine, can undergo a variety of reactions. They can react with acid chlorides to form amides . The basicity of amines can also vary depending on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .

Scientific Research Applications

  • Organic Synthesis

    • Cyclohexanethiols are used in organic synthesis . They can be synthesized from various compounds, including 2-(cyclohexylthio)acrylic acid .
    • The methods of production and reactions of cyclohexanethiol are diverse, including synthesis from cyclohexene, cyclohexanol, 1,2-epithiocyclohexane, cyclohexyl halide, and by photolysis and hydrolysis of cyclohexyl thiolacetate .
    • The outcomes of these reactions are cyclohexanethiols, which are used as starting materials for the manufacture of biologically active compounds .
  • Corrosion Inhibition

    • 2-(Decylthio)ethanamine hydrochloride, a similar compound to 2-(Cyclohexylthio)ethanamine, is used as a multifunctional biocide in recirculating cooling water systems .
    • This compound has broad-spectrum activity against bacteria, fungi, and algae, and also has biofilm and corrosion inhibition properties .
    • The application involves adding the compound to the water system, where it acts to inhibit biological growth and corrosion .
    • The outcomes include a decrease in microbiologically induced corrosion in the treated system .
  • Synthesis of Morphinans

    • 2-(1-Cyclohexenyl)ethylamine, a compound similar to 2-(Cyclohexylthio)ethanamine, is an important intermediate in the synthesis of morphinans .
    • Morphinans are highly pharmacologically active chemicals and are widely used as analgesic and antitussive agents in clinical treatment .
    • The synthesis involves a continuous flow process starting from cyclohexanone via five chemical transformations .
    • The overall yield of this multi-step flow method was up to 56% in a total residence time of 44.5 min, corresponding to a throughput of 32 mmol h −1 .
  • Preparation of Thin Films and Single Crystals

    • 2-(1-Cyclohexenyl)ethylamine has been used in the preparation of thin films and single crystals of 2-(1-cyclohexenyl)ethyl ammonium lead iodide .
    • These materials are used to fabricate optoelectronic-compatible heterostructures .
  • Synthesis of Biologically Active Compounds

    • Cyclohexanethiol, a compound related to 2-(Cyclohexylthio)ethanamine, is used as a starting material for the manufacture of biologically active compounds such as inhibitors of prostaglandin and leukotriene; canine COX-2 inhibitors; phosphodiesterase inhibitors, etc .
    • The methods for the production of cyclohexanethiol and its reactions are diverse, including synthesis from cyclohexene, cyclohexanol, 1,2-epithiocyclohexane, cyclohexyl halide, and by photolysis and hydrolysis of cyclohexyl thiolacetate .
  • Chemical Industry and Organic Synthesis

    • Ethylamine, a compound similar to 2-(Cyclohexylthio)ethanamine, is widely used in the chemical industry and organic synthesis .
    • Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst . It is also produced by reductive amination of acetaldehyde .

properties

IUPAC Name

2-cyclohexylsulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NS/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNQNAWXAWNTFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307624
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylthio)ethanamine

CAS RN

67215-19-4
Record name 67215-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Cyclohexylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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